molecular formula C11H15N3O B3000640 1-((5-Methylisoxazol-4-yl)methyl)piperidine-4-carbonitrile CAS No. 2034245-61-7

1-((5-Methylisoxazol-4-yl)methyl)piperidine-4-carbonitrile

Cat. No.: B3000640
CAS No.: 2034245-61-7
M. Wt: 205.261
InChI Key: HWHUQVBKPRUKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-((5-Methylisoxazol-4-yl)methyl)piperidine-4-carbonitrile” is a compound that contains an isoxazole ring and a piperidine ring . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Both isoxazole and piperidine are important synthetic fragments for designing drugs .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an isoxazole ring and a piperidine ring . The substitution of various groups on the isoxazole ring can impart different activities .

Scientific Research Applications

Synthesis and Characterization

  • A study by Al-Omran, Mohareb, and El-Khair (2014) described a new route for the synthesis of compounds including piperidine derivatives and their characterization using spectroscopy and X-ray studies. This work contributes to the understanding of the synthesis processes involving piperidine, which is relevant to your compound of interest (Al-Omran, Mohareb, & El-Khair, 2014).

Antimicrobial Activity

  • Suresh, Lavanya, and Rao (2016) synthesized a series of compounds including piperidine derivatives and evaluated their antibacterial and antifungal activity. Their findings highlighted significant biological activity against various microorganisms, suggesting potential applications in antimicrobial research (Suresh, Lavanya, & Rao, 2016).

Chemical Reactivity and Compound Formation

  • Al-Issa (2012) investigated the reactivity of pyridine and fused pyridine derivatives, including those with piperidine structures. This study provides insight into the chemical behavior and potential applications of such compounds (Al-Issa, 2012).

Application in Kinase Inhibition

  • Arunachalam et al. (2019) developed a scalable synthesis for BMS-986236, a potent kinase inhibitor that includes piperidine structure. This research indicates the potential application of your compound of interest in the development of kinase inhibitors (Arunachalam et al., 2019).

Anticancer Activity

  • El-Agrody et al. (2020) synthesized a series of compounds, including those with piperidine structures, and evaluated their anticancer activity. This study suggests potential applications in cancer treatment (El-Agrody et al., 2020).

Future Directions

The development of new synthetic strategies and designing of new isoxazole and piperidine derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole and piperidine derivatives to the medicinal chemists for the development of clinically viable drugs .

Properties

IUPAC Name

1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-9-11(7-13-15-9)8-14-4-2-10(6-12)3-5-14/h7,10H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHUQVBKPRUKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCC(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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